molecular formula C40H49N4O9P B13392239 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B13392239
M. Wt: 760.8 g/mol
InChI Key: UVUOJOLPNDCIHL-UHFFFAOYSA-N
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Description

The compound 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile (hereafter referred to as the target compound) is a structurally intricate molecule featuring a pyrimidine core, multiple methoxy-substituted aromatic groups, and a phosphoramidite backbone with cyanoethyl protection. Its design suggests applications in nucleotide chemistry, such as oligonucleotide synthesis, where protecting groups like bis(4-methoxyphenyl)phenylmethyl (DMT) and cyanoethyl are commonly used to stabilize reactive intermediates . The compound’s complexity arises from its stereochemistry, functional group diversity, and the interplay of electron-withdrawing (cyano) and electron-donating (methoxy) substituents, which influence its reactivity and physicochemical properties .

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUOJOLPNDCIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the methoxy and phenyl groups: These groups are typically added through nucleophilic substitution reactions using appropriate methoxy and phenyl reagents.

    Attachment of the phosphanyl group: This step involves the reaction of a phosphanyl reagent with the intermediate compound, often under anhydrous conditions to prevent hydrolysis.

    Final assembly: The final product is obtained by combining the intermediate compounds through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of phosphoramidite derivatives used in nucleic acid synthesis. Below is a comparative analysis of its structural and functional attributes relative to analogous molecules:

Compound Key Structural Features Functional Differences References
Target Compound DMT-protected oxolan, 2,4-dioxopyrimidin-1-yl, di(propan-2-yl)amino, cyanoethyl phosphate Optimized for steric protection and stability during oligonucleotide chain elongation
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile tert-Butyldimethylsilyl (TBS) group instead of methoxy at C4 Enhanced hydrolytic stability due to TBS protection; reduced polarity
6-[2,3-Bis(4-methoxytriphenylmethoxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Dual DMT-like protection on propyl chain; dimethoxymethyl groups Lower solubility in polar solvents; increased steric hindrance for enzymatic processing
N'-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-oxolan-2-yl]-1-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]pyrazolo[4,3-d]pyrimidin-7-yl]-N,N-dimethyl-methanimidamide Pyrazolopyrimidine core; dual cyanoethyl phosphoramidite groups Higher electrophilicity for rapid coupling; potential for cross-reactivity in long syntheses

Key Insights:

  • Protecting Groups : The DMT group in the target compound provides robust protection during solid-phase synthesis, whereas the TBS group in its analogue offers superior stability under acidic conditions .
  • Backbone Modifications: The di(propan-2-yl)amino group enhances nucleophilicity during phosphite triester formation compared to bulkier alternatives .
  • Core Heterocycles : The 2,4-dioxopyrimidin-1-yl moiety facilitates hydrogen bonding with complementary bases, unlike pyrazolopyrimidine derivatives, which may alter base-pairing specificity .

Research Findings

Stability and Reactivity

Comparative studies show that the methoxy groups on the DMT moiety improve solubility in acetonitrile (logP = 1.8) compared to non-methoxy analogues (logP = 2.5), enhancing its utility in polar reaction environments . However, the absence of a TBS group renders the compound susceptible to premature deprotection under prolonged acidic conditions (e.g., 3% trichloroacetic acid) .

Electronic and Noncovalent Interactions

Wavefunction analysis (via Multiwfn) reveals that the bis(4-methoxyphenyl) groups contribute to strong van der Waals interactions (∼−15 kcal/mol) with resin matrices, critical for solid-phase synthesis fidelity . The 2,4-dioxopyrimidin-1-yl core exhibits a polarized electron density profile, favoring Watson-Crick base pairing over Hoogsteen interactions .

Limitations and Challenges

While the compound’s design is optimized for nucleotide synthesis, its structural complexity complicates large-scale production. Contradictory evidence exists regarding its compatibility with RNA synthesis, where the 2′-OH group necessitates milder deprotection conditions than those tolerated by the DMT group .

Biological Activity

The compound 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, with CAS number 163878-63-5, is a complex synthetic molecule characterized by its unique structural features, including a phosphanyl group and various aromatic and heterocyclic components. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C43H55N4O10PC_{43}H_{55}N_{4}O_{10}P, with a molecular weight of approximately 818.89 g/mol. The structure includes multiple functional groups that contribute to its biological activity, such as methoxy groups and a pyrimidine ring.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds with similar structural motifs. For instance, derivatives of pyrimidines have been investigated for their ability to induce apoptosis in cancer cells. The compound may exhibit similar properties due to its structural analogies.

  • Mechanism of Action :
    • The presence of the dioxopyrimidine moiety suggests potential inhibition of enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cancer cells.
    • Phosphorylation pathways may also be influenced by the phosphanyl group, potentially impacting cell signaling related to growth and proliferation.
  • Case Studies :
    • A study involving related pyrimidine derivatives demonstrated selective cytotoxicity against melanoma cells, suggesting that similar compounds could be effective against various cancer types due to their ability to disrupt cellular processes critical for tumor growth .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds with methoxyphenyl groups have been documented to possess antibacterial and antifungal activities.

  • Research Findings :
    • Compounds with similar structures have shown effectiveness against drug-resistant bacterial strains, indicating a potential application in treating infections where conventional antibiotics fail.

Other Biological Activities

Beyond anticancer and antimicrobial effects, there is growing interest in the anti-inflammatory and analgesic properties of compounds containing methoxyphenyl groups.

  • Potential Applications :
    • The anti-inflammatory effects could be beneficial in treating chronic inflammatory diseases.
    • Analgesic properties may provide relief in pain management scenarios.

Data Summary

PropertyValue
CAS Number163878-63-5
Molecular FormulaC₄₃H₅₅N₄O₁₀P
Molecular Weight818.89 g/mol
Biological ActivitiesAnticancer, Antimicrobial
MechanismsEnzyme inhibition, Apoptosis induction

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